An In-Depth Technical Guide to 4'-Acetylbenzo-15-crown 5-Ether: Physicochemical Properties and Applications
An In-Depth Technical Guide to 4'-Acetylbenzo-15-crown 5-Ether: Physicochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Acetylbenzo-15-crown 5-ether is a functionalized crown ether that has garnered significant interest in supramolecular chemistry and its applications. The presence of the acetyl group on the benzo moiety enhances its utility as a synthetic intermediate and modulates its complexation and electronic properties compared to the parent benzo-15-crown-5. This technical guide provides a comprehensive overview of the physicochemical properties of 4'-acetylbenzo-15-crown 5-ether, detailed experimental protocols for its synthesis and potential applications, and an exploration of its mechanism of action in ion sensing.
Physicochemical Properties
4'-Acetylbenzo-15-crown 5-ether is a white to light yellow crystalline powder.[1] Its core structure consists of a 15-membered crown ether ring fused to a benzene ring, which is substituted with an acetyl group. This modification improves its selectivity for certain cations, such as sodium and ammonium ions, and allows for its immobilization in various applications.[2]
General Properties
| Property | Value | Reference(s) |
| CAS Number | 41757-95-3 | [1][3][4][5] |
| Molecular Formula | C₁₆H₂₂O₆ | [3][4] |
| Molecular Weight | 310.34 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 95-99 °C | [6] |
Solubility
Spectral Data
Detailed spectral data for 4'-acetylbenzo-15-crown-5 is not consistently published. However, based on the known spectra of its precursors and derivatives, the following characteristic spectral features can be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons, the protons of the polyether chain, and the methyl protons of the acetyl group.
-
¹³C NMR: Resonances for the carbons of the benzene ring, the polyether chain, the acetyl methyl group, and the carbonyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone, C-O-C stretching of the ether linkages, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.
For the related compound, 4'-formylbenzo-15-crown-5, ¹H NMR data in CDCl₃ shows aromatic protons in the range of δ 6.92-7.46 ppm, polyether protons from δ 3.75-4.23 ppm, and the aldehyde proton at δ 9.83 ppm.[8]
Experimental Protocols
Synthesis of 4'-Acetylbenzo-15-crown 5-Ether via Friedel-Crafts Acylation
A common and effective method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. This reaction involves the treatment of an aromatic compound with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[9][10]
Materials:
-
Benzo-15-crown-5
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred suspension.[3]
-
After the addition of acetyl chloride is complete, add a solution of benzo-15-crown-5 (1.0 equivalent) in anhydrous dichloromethane dropwise over 10 minutes.[3]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 15 minutes.[3]
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[3]
Purification:
The crude 4'-acetylbenzo-15-crown 5-ether can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.
Ion Complexation and Sensing Mechanism
Crown ethers are renowned for their ability to selectively form stable complexes with metal cations.[11] The size of the crown ether's cavity and the nature of the cation determine the stability of the resulting complex. 15-crown-5 ethers, including benzo-15-crown-5 and its derivatives, are known to form complexes with various cations, with a particular affinity for those with complementary sizes, such as Na⁺ and K⁺.[12]
The acetyl group in 4'-acetylbenzo-15-crown-5 can influence its complexation behavior by altering the electron density of the adjacent benzene ring, which in turn affects the Lewis basicity of the ether oxygen atoms.
Signaling Pathway in Ion Sensing
4'-Acetylbenzo-15-crown 5-ether can be incorporated into various sensor platforms, such as ion-selective electrodes (ISEs) or optical sensors. The fundamental principle of its function in these sensors is the selective binding of a target ion, which transduces a measurable signal. While not a signaling molecule in a biological pathway, its mechanism of action in a sensor can be visualized as a signaling event.
Caption: Logical workflow of ion recognition and signal transduction by 4'-Acetylbenzo-15-crown 5-ether in a sensor.
Applications
The unique properties of 4'-acetylbenzo-15-crown 5-ether make it a valuable compound in several scientific and technological fields.
Ion-Selective Electrodes
Derivatives of benzo-15-crown-5 are widely used as ionophores in the fabrication of ion-selective electrodes (ISEs) for the detection of various metal ions, including K⁺, Pb²⁺, and Ag⁺.[13][14][15] The acetyl group can be used to further functionalize the crown ether for covalent attachment to a polymer backbone or to tune the selectivity of the electrode.
Experimental Workflow for ISE Fabrication:
A general procedure for fabricating a PVC membrane ISE involves the following steps:
-
Membrane Cocktail Preparation: A mixture of a polymer matrix (e.g., PVC), a plasticizer (e.g., o-nitrophenyl octyl ether), the ionophore (4'-acetylbenzo-15-crown-5), and sometimes an ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate) are dissolved in a volatile solvent like tetrahydrofuran (THF).[13]
-
Membrane Casting: The homogenous mixture is poured into a glass ring on a flat surface and the solvent is allowed to evaporate slowly, forming a thin, flexible membrane.
-
Electrode Assembly: A small disc of the membrane is cut and attached to the end of an electrode body (e.g., a PVC tube). The electrode is then filled with an internal reference solution containing the ion of interest, and an internal reference electrode (e.g., Ag/AgCl) is inserted.
-
Conditioning: The newly fabricated electrode is conditioned by soaking it in a solution of the target ion for several hours to ensure a stable potential.
Caption: General workflow for the fabrication of an ion-selective electrode using a crown ether-based ionophore.
Drug Delivery and Biological Applications
Crown ethers have been explored for their potential in drug delivery systems due to their ability to encapsulate and transport ions across biological membranes.[1][16] The ionophoric properties of some crown ether derivatives have been shown to induce biological effects, such as altering intracellular calcium concentrations.[11] While specific studies on the biological activity of 4'-acetylbenzo-15-crown 5-ether are limited, its structural features suggest it could be investigated for similar applications. The acetyl group provides a handle for conjugation to drugs or targeting moieties.
Conclusion
4'-Acetylbenzo-15-crown 5-ether is a versatile derivative of benzo-15-crown-5 with significant potential in the fields of analytical chemistry, materials science, and potentially drug development. Its well-defined structure allows for selective ion complexation, which is the basis for its application in ion sensing. The acetyl functionality not only modulates its inherent properties but also serves as a convenient point for further chemical modification. The experimental protocols and workflows provided in this guide offer a starting point for researchers and scientists to explore and harness the capabilities of this interesting molecule. Further research is warranted to fully elucidate its spectral properties, quantitative solubility, and specific biological activities.
References
- 1. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. scbt.com [scbt.com]
- 5. 4'-Acetylbenzo-15-crown 5-Ether | 41757-95-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. 15-Crown-5 - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Shahrood University Of Technology Thesis [shahroodut.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes - PMC [pmc.ncbi.nlm.nih.gov]
